rac-(2R,3R)-2-methylpiperidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,3R)-2-methylpiperidin-3-amine dihydrochloride is a chiral compound that exists as a racemic mixture of its two enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-2-methylpiperidin-3-amine dihydrochloride typically involves the use of chiral starting materials and reagents. One common method is the Mukaiyama crossed aldol reaction, which involves the reaction between the silyl enol ether of a suitable precursor and simple aldehydes . The reaction conditions often include the use of specific catalysts and solvents to achieve the desired stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R)-2-methylpiperidin-3-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
rac-(2R,3R)-2-methylpiperidin-3-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-methylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to rac-(2R,3R)-2-methylpiperidin-3-amine dihydrochloride include:
- rac-(2R,3R)-2-methyl-3-(trifluoromethyl)piperazine dihydrochloride
- rac-(2R,3R)-3-methylpiperazine-2-carboxylic acid dihydrochloride
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the piperidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H16Cl2N2 |
---|---|
Molecular Weight |
187.11 g/mol |
IUPAC Name |
(2S,3S)-2-methylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-6(7)3-2-4-8-5;;/h5-6,8H,2-4,7H2,1H3;2*1H/t5-,6-;;/m0../s1 |
InChI Key |
MIHFITIXYPVGFO-USPAICOZSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CCCN1)N.Cl.Cl |
Canonical SMILES |
CC1C(CCCN1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.